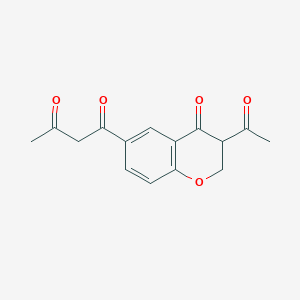
1-(3-Acetyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Acetyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)butane-1,3-dione is a complex organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Preparation Methods
The synthesis of 1-(3-Acetyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)butane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of salicylamide with various aldehydes and ketones . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Acetyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Compared to other benzopyran derivatives, 1-(3-Acetyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)butane-1,3-dione is unique due to its specific functional groups and structure. Similar compounds include:
Coumarins: Known for their anticoagulant properties.
Flavonoids: Widely studied for their antioxidant activities.
Chromones: Investigated for their anti-inflammatory effects.
Each of these compounds has distinct properties and applications, highlighting the uniqueness of this compound in scientific research.
Properties
CAS No. |
62407-03-8 |
|---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
1-(3-acetyl-4-oxo-2,3-dihydrochromen-6-yl)butane-1,3-dione |
InChI |
InChI=1S/C15H14O5/c1-8(16)5-13(18)10-3-4-14-11(6-10)15(19)12(7-20-14)9(2)17/h3-4,6,12H,5,7H2,1-2H3 |
InChI Key |
NPUQGTJJHMSXMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CC2=C(C=C1)OCC(C2=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


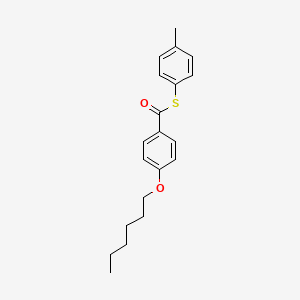
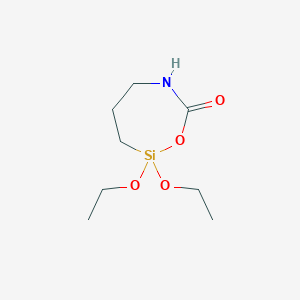
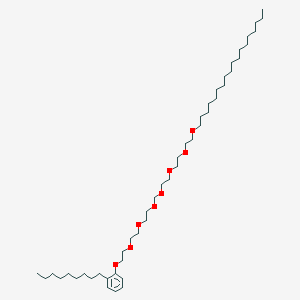
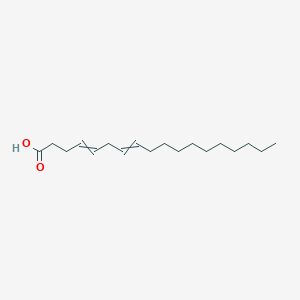
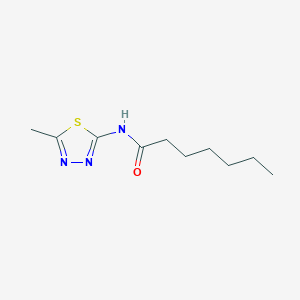
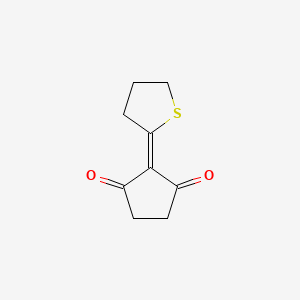
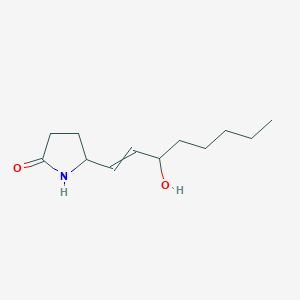
![N-Methyl-1-[(E)-methyldiazenyl]methanamine](/img/structure/B14534398.png)
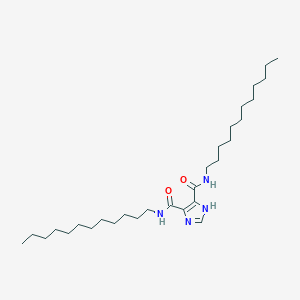
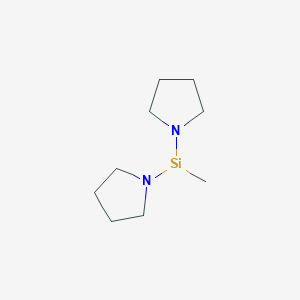
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionylglycine](/img/structure/B14534413.png)
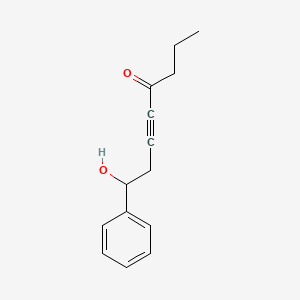
![2-[(2-Methyl-4-phenylbut-3-yn-2-yl)oxy]cyclohexan-1-ol](/img/structure/B14534420.png)
![Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]-](/img/structure/B14534423.png)
